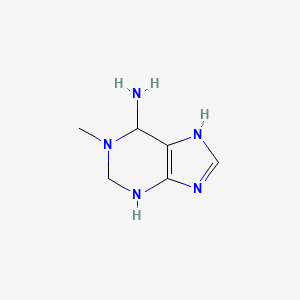
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine is a purine derivative with the molecular formula C6H7N5 This compound is a methylated form of purine, which is a fundamental structure in many biological molecules, including DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine typically involves the methylation of purine derivatives. One common method is the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-purine derivatives, while substitution reactions can produce a variety of alkylated or acylated purine compounds.
科学研究应用
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The compound’s effects are mediated through its binding to purine-binding sites, influencing cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
Similar Compounds
6-Amino-1-methylpurine: Another methylated purine derivative with similar biochemical properties.
2-amino-7-methyl-1,7-dihydro-6H-purin-6-one: A related compound with a different substitution pattern on the purine ring.
Uniqueness
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C6H11N5 |
|---|---|
分子量 |
153.19 g/mol |
IUPAC 名称 |
1-methyl-2,3,6,7-tetrahydropurin-6-amine |
InChI |
InChI=1S/C6H11N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2,5,10H,3,7H2,1H3,(H,8,9) |
InChI 键 |
QTASQVUUUSBBEA-UHFFFAOYSA-N |
规范 SMILES |
CN1CNC2=C(C1N)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


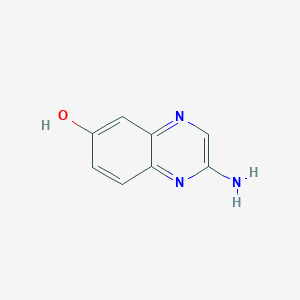


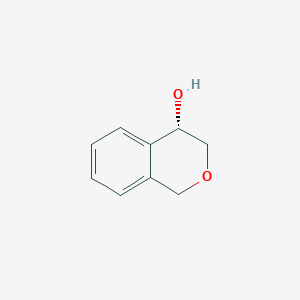
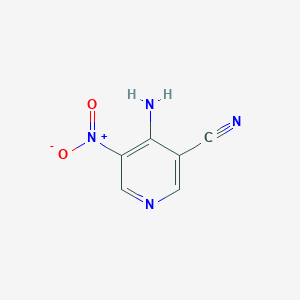
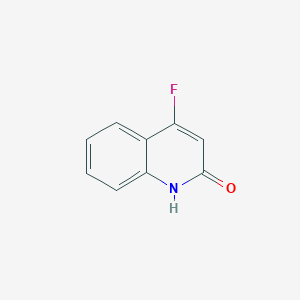
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
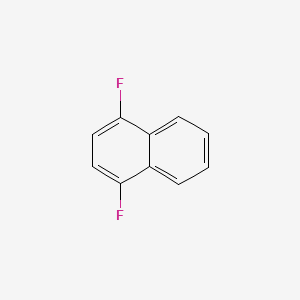
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
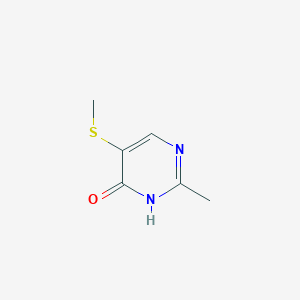
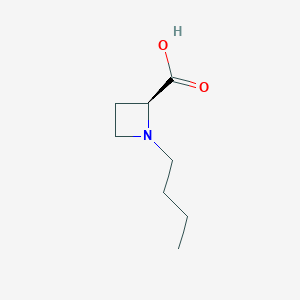
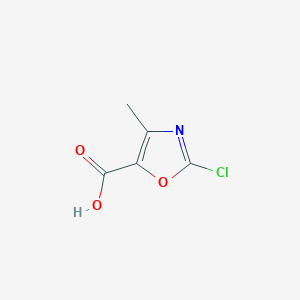
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
